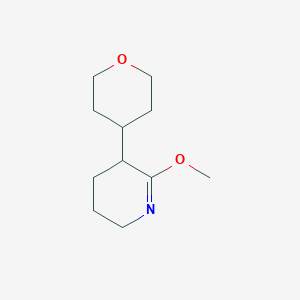

6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine

Descripción

Propiedades

IUPAC Name |

6-methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-13-11-10(3-2-6-12-11)9-4-7-14-8-5-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTSAFTXQVHGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCCC1C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 205.25 g/mol. The structure features a methoxy group and an oxan ring, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that derivatives of tetrahydropyridine showed promising results in inhibiting the growth of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. A study indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This property may have implications for developing treatments for neurodegenerative disorders such as Alzheimer’s disease.

Case Studies

- Case Study on Antimicrobial Activity : A series of derivatives were synthesized based on the tetrahydropyridine scaffold and tested against various pathogens. The results highlighted that modifications to the oxan moiety significantly influenced antimicrobial potency .

- Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s 6-methoxy and 5-oxan-4-yl groups contrast with common analogs:

- 6-Alkyl derivatives : Compounds like 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f) feature long alkyl chains at position 6, which enhance antifungal activity by interacting with fungal membranes .

- 6-Acetyl derivatives : 6-Acetyl-2,3,4,5-tetrahydropyridine (found in coffee) contributes roasty/popcorn aromas due to its acetyl group, with an odor threshold <0.06 ng/L .

- 6-Methyl derivatives : 6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP) is a key aroma compound in fragrant rice, co-localizing with GABA-related metabolic pathways .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Electronic Effects : Methoxy’s electron-withdrawing nature may alter reactivity at the pyridine nitrogen, affecting hydrogen bonding or catalytic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.